4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that features a cyano group, a methoxyazetidine moiety, and a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Methoxyazetidine Moiety: This step involves the preparation of 3-methoxyazetidine, which can be synthesized from azetidine through a methoxylation reaction.
Coupling with Benzenesulfonamide: The methoxyazetidine is then coupled with a benzenesulfonamide derivative. This step often employs a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines.
Substitution: Products vary depending on the nucleophile used, but typically include substituted sulfonamides.
Scientific Research Applications
4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding or dipole interactions, while the methoxyazetidine moiety can enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(4-(3-methoxyphenyl)phenyl)benzenesulfonamide: Lacks the azetidine ring, which may affect its biological activity and physical properties.
4-cyano-N-(4-(3-azetidinyl)phenyl)benzenesulfonamide: Similar structure but without the methoxy group, potentially altering its reactivity and solubility.
Uniqueness
4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is unique due to the presence of both the methoxyazetidine and cyano groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-cyano-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-23-16-11-20(12-16)15-6-4-14(5-7-15)19-24(21,22)17-8-2-13(10-18)3-9-17/h2-9,16,19H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYILDKBMIMQKQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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